molecular formula C8H7N3O2 B11472090 Acetamide, N-isoxazolo[5,4-b]pyridin-3-yl-

Acetamide, N-isoxazolo[5,4-b]pyridin-3-yl-

Cat. No.: B11472090
M. Wt: 177.16 g/mol
InChI Key: MFVOJMBVFMCMHY-UHFFFAOYSA-N
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Description

N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE typically involves multicomponent reactions. One common method is the one-pot three-component synthesis using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method is advantageous due to its good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of ionic liquids like [BMIM]BF4 in multicomponent reactions suggests a scalable and environmentally benign approach for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyridine rings.

    Substitution: The compound can participate in substitution reactions, where different substituents can be introduced to the oxazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and polyphosphoric acid for cyclization reactions . The conditions typically involve moderate temperatures and the use of catalysts or ionic liquids to facilitate the reactions.

Major Products

The major products formed from these reactions include various oxazole and pyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The oxazole and pyridine rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .

Comparison with Similar Compounds

N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE can be compared with other similar compounds, such as:

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

These compounds share the oxazole ring structure but differ in their specific biological activities and therapeutic applications

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide

InChI

InChI=1S/C8H7N3O2/c1-5(12)10-7-6-3-2-4-9-8(6)13-11-7/h2-4H,1H3,(H,10,11,12)

InChI Key

MFVOJMBVFMCMHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NOC2=C1C=CC=N2

Origin of Product

United States

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